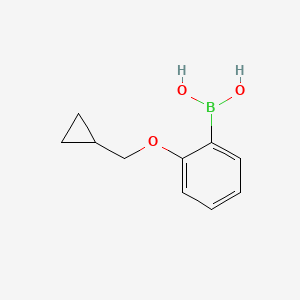

2-(Cyclopropylmethoxy)phenylboronic acid

CAS No.: 1050510-36-5

Cat. No.: VC1776346

Molecular Formula: C10H13BO3

Molecular Weight: 192.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1050510-36-5 |

|---|---|

| Molecular Formula | C10H13BO3 |

| Molecular Weight | 192.02 g/mol |

| IUPAC Name | [2-(cyclopropylmethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2 |

| Standard InChI Key | FWFQJSWJLZPMAL-UHFFFAOYSA-N |

| SMILES | B(C1=CC=CC=C1OCC2CC2)(O)O |

| Canonical SMILES | B(C1=CC=CC=C1OCC2CC2)(O)O |

Introduction

2-(Cyclopropylmethoxy)phenylboronic acid is an organoboron compound characterized by its boronic acid functional group and a phenyl ring substituted with a cyclopropylmethoxy group. Its molecular formula is , and it is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its role in forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Key Identifiers:

-

IUPAC Name: 2-(Cyclopropylmethoxy)phenylboronic acid

-

Molecular Formula:

-

Molecular Weight: 192.02 g/mol

-

InChI Key: FWFQJSWJLZPMAL-UHFFFAOYSA-N

-

Physical Form: Powder

Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Applications in Organic Synthesis

2-(Cyclopropylmethoxy)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing biaryl and aryl-alkyl frameworks. These frameworks are prevalent in pharmaceuticals, agrochemicals, and materials science.

Key Applications:

-

Pharmaceutical Synthesis:

-

Material Science:

-

Employed in the synthesis of polymers and advanced materials requiring precise aromatic substitution patterns.

-

-

Chemical Research:

-

Serves as an intermediate for synthesizing derivatives with potential applications in medicinal chemistry.

-

Example Reaction:

In Suzuki coupling, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and base to form a new C-C bond:

\text{Ar-B(OH)_2 + Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{byproducts}

Synthesis of 2-(Cyclopropylmethoxy)phenylboronic Acid

The synthesis involves multiple steps starting with commercially available precursors:

-

Preparation of Cyclopropylmethanol:

-

Cyclopropane derivatives are synthesized via cyclopropanation reactions.

-

-

Etherification:

-

Cyclopropylmethanol reacts with phenol derivatives under basic conditions to form the cyclopropylmethoxy group.

-

-

Borylation:

-

The phenol derivative undergoes borylation using boron reagents such as bis(pinacolato)diboron or boron trihalides to introduce the boronic acid group.

-

Table 2: General Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Etherification | Cyclopropylmethanol, NaOH, Phenol | ~85 |

| Borylation | Bis(pinacolato)diboron, Pd catalyst | ~90 |

Potential Uses:

-

Development of enzyme inhibitors targeting serine proteases.

Safety and Handling

Given its classification under GHS07 (Warning), proper safety measures must be observed when working with this compound:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume